

Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of γ -Parvin in Endothelial Cells

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Compound of Interest

Compound Name: *Parvine*

Cat. No.: *B6181484*

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Audience: Researchers, scientists, and drug development professionals.

Introduction The parvin protein family, comprising α -, β -, and γ -parvin, are crucial adaptor proteins that link integrins to the actin cytoskeleton.[1][2] They are key components of focal adhesions, cellular structures that mediate adhesion to the extracellular matrix (ECM) and regulate critical cellular processes such as cell shape, migration, and survival.[2] In endothelial cells (ECs), parvins are essential for maintaining cell-cell junctions, establishing cell polarity, and ensuring the integrity of the developing vasculature.[1][3][4] Specifically, γ -parvin (encoded by the PARVG gene) interacts with partners like integrin-linked kinase (ILK) and paxillin, playing a significant role in actin-dependent processes.[2] The targeted knockout of γ -parvin using the CRISPR/Cas9 system in endothelial cells provides a powerful model to dissect its specific functions in angiogenesis, vascular integrity, and its role in pathological conditions. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of γ -parvin in human endothelial cells, methods for validation, and functional assays to characterize the resulting phenotype.

Key Experimental Protocols

Protocol 1: CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Delivery

This protocol describes the generation of γ -parvin knockout endothelial cells using a lipofection-based delivery of pre-complexed Cas9 protein and guide RNA (gRNA) ribonucleoproteins (RNPs). This method is effective for hard-to-transfect primary cells like Human Umbilical Vein Endothelial Cells (HUVECs).^{[5][6]}

1.1. gRNA Design and Synthesis:

- **Target Selection:** Design at least two gRNAs targeting an early exon of the PARVG gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online CRISPR design tools to identify gRNAs with high on-target scores and low off-target potential.
- **Synthesis:** Synthesize the required crRNA (targeting the PARVG gene) and a universal tracrRNA. Chemically synthesized and modified RNAs enhance stability and efficiency.

1.2. RNP Complex Formation:

- Reconstitute lyophilized crRNA and tracrRNA to 100 μ M in nuclease-free buffer.
- To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.
- Combine the gRNA duplex with high-fidelity Cas9 nuclease protein at a 1.2:1 molar ratio (gRNA:Cas9).
- Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

1.3. Endothelial Cell Culture and Transfection:

- Culture HUVECs in a suitable endothelial growth medium (e.g., EGM-2) at 37°C and 5% CO₂.
- Seed 1.5×10^5 cells per well in a 24-well plate and allow them to reach 70-80% confluency.
- Dilute the pre-formed RNPs with a transfection-compatible buffer (e.g., Opti-MEM).

- In a separate tube, dilute a lipofection reagent suitable for primary cells according to the manufacturer's instructions.
- Combine the diluted RNPs and lipofection reagent, mix gently, and incubate for 20 minutes at room temperature to form RNP-lipid complexes.
- Add the complexes dropwise to the HUVECs.
- Incubate for 48-72 hours before proceeding to validation experiments.

Protocol 2: Validation of γ -Parvin Knockout

Validation is a critical step to confirm the successful gene edit at both the genomic and protein levels.^{[7][8]}

2.1. Genomic DNA Extraction and PCR:

- Harvest a portion of the transfected cells and extract genomic DNA using a commercial kit.
- Design PCR primers to amplify a ~500 bp region surrounding the gRNA target site in the PARVG gene.
- Perform PCR using the extracted genomic DNA from both knockout and wild-type (control) cells.

2.2. Sanger Sequencing for Indel Detection:

- Purify the PCR products from the previous step.
- Send the purified products for Sanger sequencing.
- Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to confirm the presence of insertions or deletions (indels) at the target site in the knockout population.^[9]

2.3. Western Blotting for Protein Knockout Confirmation:

- Lyse the remaining knockout and wild-type HUVECs in RIPA buffer supplemented with protease inhibitors.
- Quantify total protein concentration using a BCA assay.
- Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for γ -parvin.
- Use an antibody for a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
- Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A significant reduction or absence of the γ -parvin band confirms successful knockout at the protein level.[8]

Protocol 3: Functional Assays for Phenotypic Characterization

After confirming knockout, assess the functional consequences on endothelial cell behavior.

3.1. Cell Migration (Wound Healing) Assay:

- Grow γ -parvin knockout and wild-type HUVECs to a confluent monolayer in 12-well plates.
- Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
- Wash with PBS to remove detached cells and replace with fresh culture medium.
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).
- Quantify the wound area at each time point using ImageJ or similar software to determine the rate of wound closure, which is indicative of collective cell migration.

3.2. Angiogenesis (Tube Formation) Assay:

- Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C for 30 minutes.
- Seed 1×10^4 γ -parvin knockout and wild-type HUVECs onto the Matrigel-coated wells.
- Incubate for 4-12 hours to allow for the formation of capillary-like tube structures.
- Image the tube networks using a light microscope.
- Quantify angiogenic activity by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

3.3. Transendothelial Electrical Resistance (TEER) Assay:

- Seed knockout and wild-type HUVECs on porous Transwell inserts.
- Allow the cells to form a confluent monolayer, which typically takes 2-3 days.
- Measure the electrical resistance across the monolayer using a TEER measurement system.
- A decrease in TEER in the knockout cells compared to wild-type indicates a compromised endothelial barrier function.[\[10\]](#)

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison between control and knockout groups.

Table 1: Example Data from Western Blot Quantification

Cell Line	γ -Parvin Protein Level (Normalized to GAPDH)	Fold Change (vs. Wild-Type)
Wild-Type HUVEC	1.00 ± 0.08	1.0

| γ -Parvin KO HUVEC | 0.05 ± 0.02 | 0.05 |

Table 2: Example Data from Wound Healing Assay

Cell Line	Wound Closure at 16h (%)	Migration Rate (µm²/hr)
Wild-Type HUVEC	75.3 ± 5.1	1250 ± 85

| γ-Parvin KO HUVEC | 32.8 ± 4.5 | 545 ± 75 |

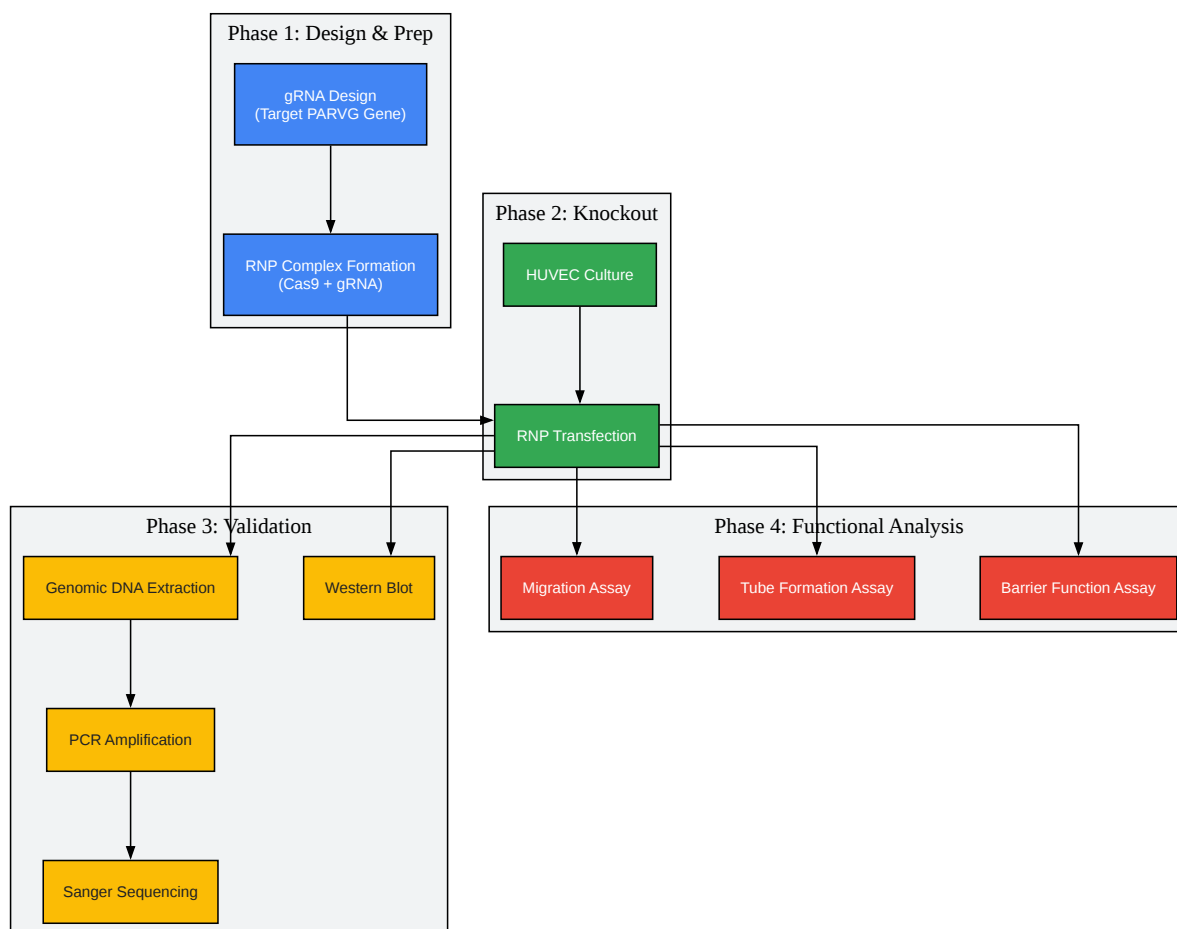
Table 3: Example Data from Tube Formation Assay

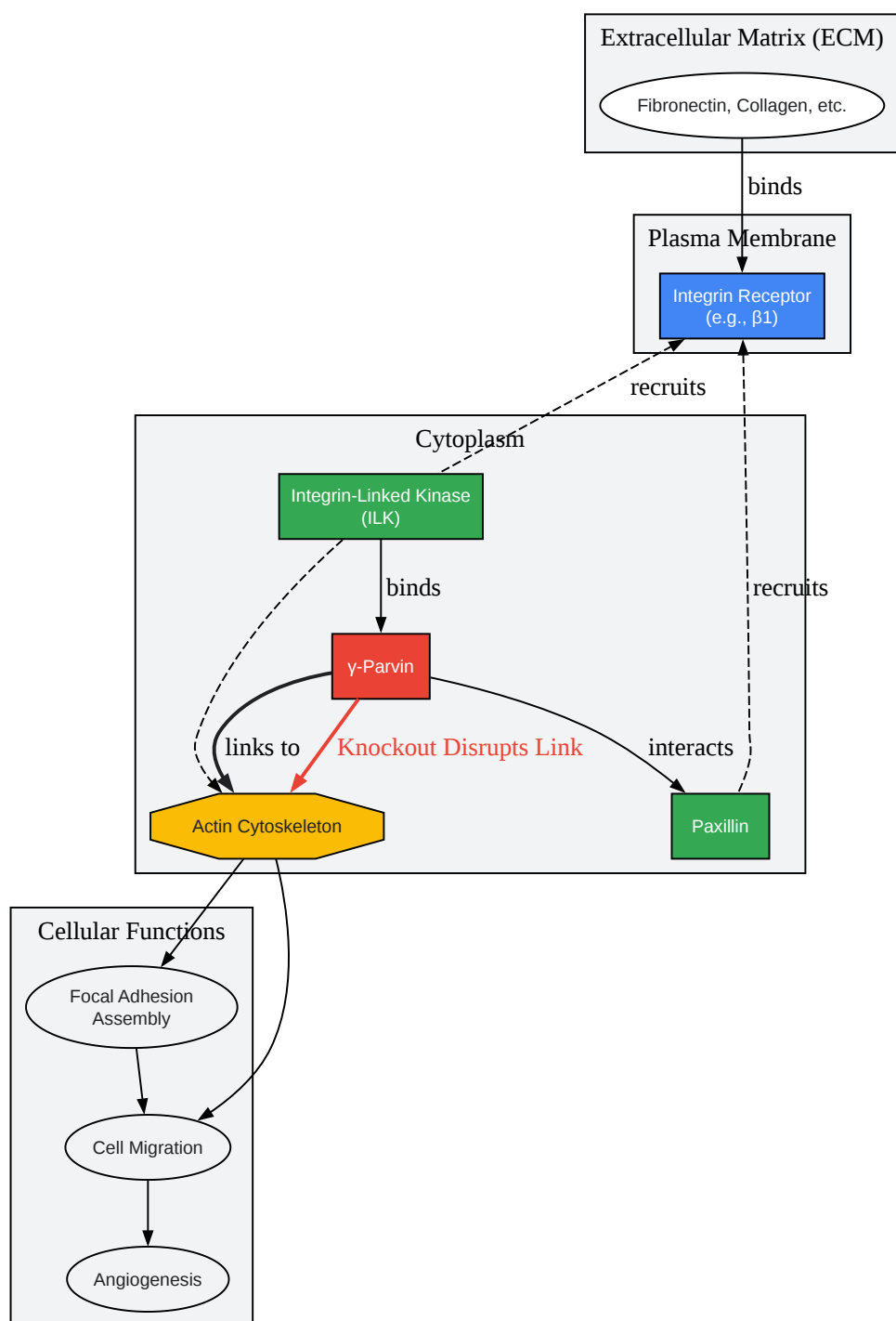
Cell Line	Total Tube Length (µm)	Number of Junctions
Wild-Type HUVEC	18,500 ± 1,200	150 ± 15

| γ-Parvin KO HUVEC | 7,200 ± 950 | 45 ± 8 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram





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